N-butyl-N-ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-butyl-N-ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the phenylpyridazinyl group. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenylpyridazinyl group via nucleophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation of the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-butyl-N-ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-methyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-butyl-N-ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both piperidine and phenylpyridazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H30N4O |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-butyl-N-ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H30N4O/c1-3-5-15-25(4-2)22(27)19-13-16-26(17-14-19)21-12-11-20(23-24-21)18-9-7-6-8-10-18/h6-12,19H,3-5,13-17H2,1-2H3 |
InChI Key |
OBRKWKCAEGKTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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